5,7-Dichloro-2-phenyl-1h-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5326-26-1 |
|---|---|
Molecular Formula |
C14H9Cl2N |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
5,7-dichloro-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H9Cl2N/c15-11-6-10-7-13(9-4-2-1-3-5-9)17-14(10)12(16)8-11/h1-8,17H |
InChI Key |
WMIDZSJJZVLDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dichloro 2 Phenyl 1h Indole and Analogous Structures
Precursor Synthesis and Starting Materials
The successful synthesis of 5,7-dichloro-2-phenyl-1H-indole is critically dependent on the availability and preparation of appropriately substituted precursors. The primary starting materials for the most common synthetic routes are derivatives of aniline (B41778) and various carbonyl compounds.
For the construction of the this compound core, a key precursor is 3,5-dichloroaniline (B42879) . This starting material provides the necessary chlorine atoms at the desired positions on the benzene (B151609) ring of the resulting indole (B1671886). The phenyl group at the 2-position is typically introduced from a carbonyl compound, such as acetophenone (B1666503) or a derivative thereof. vaia.comyoutube.com For instance, in the Fischer indole synthesis, the reaction between 3,5-dichlorophenylhydrazine (B1297673) and acetophenone would be a logical starting point. The required 3,5-dichlorophenylhydrazine can be prepared from 3,5-dichloroaniline through diazotization followed by reduction.
In palladium-catalyzed methods, such as the Larock indole synthesis, an ortho-haloaniline is required. wikipedia.org To synthesize this compound via this route, a precursor like 2-iodo-3,5-dichloroaniline would be necessary, which would then be reacted with phenylacetylene (B144264). The synthesis of such highly substituted anilines can be complex and may require multi-step sequences.
The following table summarizes the key precursors and their roles in the synthesis of this compound:
| Precursor | Role in Synthesis | Corresponding Synthetic Route |
| 3,5-Dichloroaniline | Source of the 5,7-dichloro-substituted benzene ring | Fischer Indole Synthesis |
| Acetophenone | Source of the 2-phenyl substituent | Fischer Indole Synthesis |
| 2-Iodo-3,5-dichloroaniline | Substrate for palladium-catalyzed cyclization | Larock Indole Synthesis |
| Phenylacetylene | Provides the C2-phenyl and adjacent carbon for indole ring formation | Larock Indole Synthesis |
Classical and Modern Synthetic Routes to the 1H-Indole Nucleus
A multitude of methods have been developed for the construction of the indole ring system. These can be broadly categorized into classical methods, which have been established for decades, and modern techniques that often employ metal catalysis to achieve higher efficiency and broader substrate scope.
Adaptations of Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. testbook.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. byjus.comthermofisher.com
To synthesize this compound using this method, 3,5-dichlorophenylhydrazine would be reacted with acetophenone in the presence of an acid catalyst. researchgate.net The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid, as well as Lewis acids such as zinc chloride. testbook.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the final indole product. byjus.com
While the Fischer synthesis is robust, it can be limited by the harsh acidic conditions and high temperatures often required, which may not be suitable for sensitive substrates. organic-chemistry.org Furthermore, the synthesis of the required substituted phenylhydrazines can sometimes be challenging. luc.edu
Palladium-Catalyzed Cyclization Reactions
In recent decades, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering milder reaction conditions and greater functional group tolerance compared to many classical methods. nih.govnih.gov
The Larock indole synthesis is a prominent example of a palladium-catalyzed heteroannulation reaction. wikipedia.orgsynarchive.com This method involves the reaction of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst. wikipedia.org For the synthesis of this compound, this would entail the reaction of 2-iodo-3,5-dichloroaniline with phenylacetylene . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and often requires a chloride source like lithium chloride. wikipedia.org The regioselectivity of the Larock synthesis is generally high, with the bulkier substituent of the alkyne preferentially ending up at the C2 position of the indole. nih.gov
Modifications to the Larock synthesis have expanded its utility. For example, using ferrocene-functionalized N-heterocyclic carbene (NHC)–palladium complexes as catalysts can lead to a highly regioselective process. rsc.org Palladium catalysis can also be employed in other indole-forming strategies. For instance, the Buchwald modification of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone. wikipedia.orgnih.gov
The following table provides a comparison of the Fischer and Larock indole syntheses for preparing substituted indoles:
| Feature | Fischer Indole Synthesis | Larock Indole Synthesis |
| Key Reactants | Arylhydrazine, Aldehyde/Ketone | ortho-Iodoaniline, Alkyne |
| Catalyst | Acid (Brønsted or Lewis) | Palladium complex |
| Conditions | Often harsh (high temp, strong acid) | Generally milder |
| Key Intermediate | Phenylhydrazone | Arylpalladium species |
Green Chemistry Approaches in Indole Synthesis
In line with the growing emphasis on sustainable chemistry, several "green" methodologies for indole synthesis have been developed. These approaches aim to reduce waste, avoid hazardous reagents, and utilize more environmentally benign solvents and catalysts. tandfonline.comtandfonline.comrsc.org
Microwave-assisted organic synthesis has been successfully applied to the synthesis of indoles, often leading to significantly reduced reaction times and improved yields. tandfonline.comtandfonline.com This technique can be used to accelerate classical reactions like the Fischer indole synthesis.
The use of water as a solvent is another key aspect of green chemistry. researchgate.net Some palladium-catalyzed indole syntheses have been adapted to be performed in aqueous micellar media, which can facilitate catalyst recycling and reduce the reliance on volatile organic solvents. mdpi.com
Furthermore, catalyst-free conditions have been developed for certain indole syntheses. For example, the multicomponent reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides can produce indoles in ethanol (B145695) without the need for a metal catalyst. rsc.orgsemanticscholar.org Another approach involves the use of polyethylene (B3416737) glycol as a reaction medium and promoter for the synthesis of 3-substituted indoles, which proceeds without a catalyst. openmedicinalchemistryjournal.com
Strategies for Halogenation and Phenyl Substitution at Specific Positions
The synthesis of this compound requires precise control over the placement of the chloro and phenyl substituents.
Halogenation: The dichlorination at the 5 and 7 positions is typically achieved by starting with a pre-halogenated precursor, such as 3,5-dichloroaniline. Direct halogenation of the indole ring can be challenging to control regioselectively. However, methods for the halogenation of specific positions on the indole nucleus have been developed. For instance, enzymatic halogenation using flavin-dependent halogenase enzymes can provide high selectivity. frontiersin.org Chemical halogenation of the pre-formed indole ring is also possible. For example, 2-trifluoromethylindole can be halogenated at the 3-position using N-chlorosuccinimide, N-bromosuccinimide, or iodine. nih.gov
Phenyl Substitution: The introduction of the phenyl group at the 2-position is a key step. In the Fischer indole synthesis, this is achieved by using acetophenone as the carbonyl component. vaia.comyoutube.com In the Larock synthesis, phenylacetylene serves as the source of the 2-phenyl group. nih.gov Other palladium-catalyzed cross-coupling reactions can also be used to introduce a phenyl group at the 2- or 3-position of a pre-formed indole ring. nih.gov
Derivatization and Functionalization of the this compound Core
Once the this compound core is synthesized, it can be further modified to create a variety of derivatives. The indole nitrogen can be readily alkylated or acylated. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov
The C-H bonds of the indole ring can also be functionalized. Palladium-catalyzed C-H activation has become a powerful tool for the direct introduction of various functional groups onto the indole scaffold, avoiding the need for pre-functionalized substrates. nih.govrsc.org For example, palladium-catalyzed acetoxylation can be used to introduce an acetoxy group at the C7 position of an indoline (B122111) core. nsf.gov This demonstrates the potential for late-stage functionalization of complex indole-containing molecules. Furthermore, the development of methods for the direct assembly of more complex ring systems, such as azepino[4,5-b]indoles, through C-H functionalization of tryptamine (B22526) derivatives, highlights the versatility of this approach. rsc.org
Substitutions at the Indole Nitrogen (N1)
The nitrogen atom at the first position (N1) of the indole ring is a common site for substitution, typically following deprotonation. The resulting N-anion can react with various electrophiles, allowing for the introduction of a wide array of functional groups.
Alkylation at the N1 position is a fundamental transformation. For the parent 2-phenylindole (B188600), this is often achieved by treating the indole with a strong base, such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF), to generate the indolide anion. This anion is then quenched with an alkyl halide. arkat-usa.org For instance, 2-phenylindole reacts with NaH and is subsequently treated with alkylating agents to yield N-substituted products. arkat-usa.org This general methodology can be applied to introduce various alkyl groups, such as propyl and cyclopropylmethyl, onto the indole nitrogen. arkat-usa.org
Acylation at N1 is another key modification. While direct acylation can sometimes lead to a mixture of N-acylated and C3-acylated products, specific conditions can favor N-acylation. bhu.ac.in For instance, acetylation of indole in the presence of sodium acetate (B1210297) or 4-dimethylaminopyridine (B28879) leads exclusively to 1-acetylindole. bhu.ac.in
Table 1: Examples of N1-Substitution on 2-Phenylindole Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Phenylindole | 1. NaH, DMF; 2. (2-Bromoethoxy)-tert-butyldimethylsilane | 1-(2-tert-Butyldimethylsilyloxyethyl)-2-phenyl-1H-indole | arkat-usa.org |
| 2-Phenylindole | 1. NaH, DMF; 2. Propyl iodide | 1-Propyl-2-phenyl-1H-indole | arkat-usa.org |
Functionalization at C3 of the Indole Ring
The C3 position of the indole ring is highly nucleophilic and is the preferred site for electrophilic substitution. bhu.ac.in This reactivity is exploited in several key reactions to introduce new functional groups.
A notable reaction is the Vilsmeier-Haack reaction , which is a highly efficient method for formylating electron-rich aromatic rings. bhu.ac.inijpcbs.comorganic-chemistry.org The reaction typically uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgthieme-connect.de This electrophile readily attacks the C3 position of the indole ring. The initial product is an iminium ion, which upon aqueous workup, hydrolyzes to the corresponding 3-formylindole. organic-chemistry.orgwikipedia.org This method is effective even for indoles that possess an electron-withdrawing group at the C2 position. bhu.ac.in
Another important C3 functionalization is the Mannich reaction . This reaction involves the aminomethylation of an active hydrogen-containing compound. For indoles, the reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), typically occurs at the C3 position. bhu.ac.in The reaction of indole with formaldehyde and dimethylamine in acetic acid yields 3-(dimethylaminomethyl)indole, also known as gramine, in high yield. bhu.ac.in However, studies on 2-phenylindole have shown that its reaction with diethylamine (B46881) and dichloromethane (B109758) under high pressure does not yield the expected C3-Mannich base. Instead, the products formed are bis(2-phenylindolyl)methane and 2-phenyl-3-hydroxymethylindole. clockss.org
Table 2: C3-Functionalization Reactions on Indole Analogs
| Reaction Type | Substrate | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | Indole | POCl3, DMF | 3-Formylindole | bhu.ac.in |
| Mannich Reaction | Indole | Formaldehyde, Dimethylamine, Acetic Acid | Gramine (3-(Dimethylaminomethyl)indole) | bhu.ac.in |
Modifications of the Phenyl Substituent
The 2-phenyl group of this compound can be modified to create a diverse range of analogs. A powerful tool for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . nih.govrsc.org This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. nih.govuwindsor.ca
To modify the phenyl substituent, a common strategy involves starting with a 2-(halophenyl)-1H-indole derivative. For example, 7-bromo-1H-indoles can be coupled with phenylboronic acid to synthesize 7-phenyl-1H-indoles. nih.gov This approach can be extended to the 5,7-dichloro-2-(halophenyl)-1H-indole core to introduce various aryl or heteroaryl groups onto the phenyl ring.
A particularly relevant application is the synthesis of 5,7-diarylindoles from 5,7-dihaloindoles. rsc.orgresearchgate.net An efficient double Suzuki-Miyaura coupling has been developed using a palladium catalyst, such as Pd(PPh3)4, in water as the reaction solvent. This method allows for the arylation of the benzenoid ring of indoles without the need for N-protection, representing a green and convenient strategy. rsc.org This methodology could be adapted to couple arylboronic acids to a hypothetical 5,7-dichloro-2-(halophenyl)-1H-indole precursor, thereby modifying the phenyl substituent.
Table 3: Suzuki-Miyaura Coupling for Arylation of Indole Derivatives
| Indole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 5,7-Dihaloindole | Arylboronic Acid | Pd(PPh3)4, Water | 5,7-Diarylindole | rsc.org |
| 7-Bromo-1H-indole | Phenylboronic Acid | Palladium Catalyst | 7-Phenyl-1H-indole | nih.gov |
Structural Elucidation and Advanced Characterization of 5,7 Dichloro 2 Phenyl 1h Indole and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: Proton NMR analysis of 5,7-Dichloro-2-phenyl-1H-indole, conducted in DMSO-d6, reveals distinct signals corresponding to each unique proton in the molecule. umass.edu The spectrum shows a singlet at 11.82 ppm, characteristic of the indole (B1671886) N-H proton. umass.edu Additional aromatic proton signals were observed between 7.08 and 8.01 ppm. umass.edu A study reported the synthesis and purification of this compound, confirming its structure with ¹H NMR. umass.edu
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment | Reference |
| 11.82 | s (singlet) | 1H (N-H) | umass.edu |
| 8.01-7.98 | d (doublet) | Aromatic H | umass.edu |
| 7.55-7.35 | m (multiplet) | Aromatic H | umass.edu |
| 7.27 | d (doublet), J=1.8 Hz | Aromatic H | umass.edu |
| 7.08 | d (doublet), J=1.8 Hz | Aromatic H | umass.edu |
| 6.83 | d (doublet), J=1.2 Hz | Aromatic H | umass.edu |
¹³C NMR: While ¹³C NMR is crucial for identifying all unique carbon atoms in a molecule, specific experimental data for this compound is not detailed in the available literature. This analysis would be expected to show 14 distinct signals corresponding to the 14 carbon atoms in the structure, with chemical shifts indicative of their electronic environments (aromatic, substituted aromatic, etc.).
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A key feature would be a peak corresponding to the N-H stretch of the indole ring, typically appearing in the region of 3200-3500 cm⁻¹. Other bands would confirm the presence of C-H bonds in the aromatic rings and C-Cl bonds. Research indicates that IR spectroscopy was used to characterize the compound, although specific peak values are not provided in the abstracts. umass.edu
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. The molecular formula of this compound is C₁₄H₉Cl₂N, corresponding to a molecular weight of approximately 262.13 g/mol . nih.gov MS analysis would confirm this molecular weight. Supporting documentation for related syntheses confirms that mass spectrometry was used for characterization. doi.org
Elemental Analysis
Elemental analysis is a quantitative method used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique provides empirical formula validation, which can be compared with the theoretical composition calculated from the proposed molecular formula. For this compound (C₁₄H₉Cl₂N), the theoretical elemental composition is approximately:
Carbon (C): 64.15%
Hydrogen (H): 3.46%
Chlorine (Cl): 27.05%
Nitrogen (N): 5.34%
One study explicitly states that elemental analyses were performed to confirm the purity of the synthesized this compound, indicating that the experimental values were consistent with the theoretical percentages. umass.edu
Computational and Theoretical Investigations of 5,7 Dichloro 2 Phenyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the structural and electronic properties of molecules, providing insights that complement experimental data. mdpi.com These methods are used to optimize molecular geometry, predict vibrational frequencies, and understand chemical reactivity.
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides a deep understanding of its reactivity, stability, and intermolecular interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For complex organic molecules like substituted indoles, MD simulations can reveal crucial information about their conformational flexibility, interactions with solvents, and potential binding modes with biological macromolecules.
While specific MD simulation studies on 5,7-dichloro-2-phenyl-1H-indole are not documented in the reviewed literature, the application of these methods to other indole (B1671886) derivatives highlights their utility. For instance, MD simulations have been successfully employed to investigate the binding stability of novel indole derivatives within the active sites of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease research. nih.gov These simulations can confirm binding modes suggested by molecular docking and provide a more dynamic picture of the interactions at the atomic level. nih.gov
For this compound, MD simulations could be hypothetically applied to:
Study Solvation Effects: To understand how the molecule interacts with different solvent environments, which is crucial for predicting its behavior in various chemical and biological media.
Investigate Intermolecular Interactions: To model how molecules of this compound interact with each other in the solid state, providing insights into crystal packing and stability. This would build upon computational studies of halogen interactions in other halogenated oxindoles. bohrium.commdpi.com
The insights from such simulations would be invaluable for designing experiments and for understanding the structure-activity relationships of this class of compounds.
Computational Studies on Reactivity and Stability
Computational quantum chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in elucidating the reactivity and stability of molecules. These studies typically involve the calculation of various molecular descriptors.
Frontier Molecular Orbitals and Reactivity Indices:
The reactivity of a chemical species can be largely understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.
While direct DFT data for this compound is scarce, a study on a related compound, Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate, provides valuable comparative data. scilit.comresearchgate.net DFT calculations at the B3LYP/6–31+G(d,p) level of theory for this molecule revealed its HOMO and LUMO energies, which can be used to infer the properties of our target compound. scilit.comresearchgate.net
The presence of two electron-withdrawing chlorine atoms at the 5 and 7 positions of the indole ring in this compound is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 2-phenylindole (B188600). This is a general effect observed in halogenated aromatic systems. bohrium.com The lowering of the HOMO energy implies a reduced tendency to donate electrons, making the molecule less susceptible to electrophilic attack than its non-chlorinated counterpart. Conversely, the lowered LUMO energy suggests an increased electron affinity, making it more reactive towards nucleophiles.
Based on these principles and data from related compounds, a set of plausible reactivity descriptors for this compound can be estimated. These global reactivity descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and stability. malayajournal.orgresearchgate.net
Table 1: Estimated Global Reactivity Descriptors for this compound (Inferred from Related Compounds)
| Descriptor | Definition | Predicted Trend for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Higher than 2-phenylindole |
| Electron Affinity (A) | A ≈ -ELUMO | Higher than 2-phenylindole |
| Electronegativity (χ) | χ = (I + A) / 2 | Likely increased due to chlorine atoms |
| Chemical Hardness (η) | η = (I - A) / 2 | Expected to be high, indicating high stability |
| Chemical Softness (S) | S = 1 / (2η) | Expected to be low |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Moderate to high, indicating a good electrophile |
This table is generated based on established theoretical principles and data from analogous compounds. The actual values would require specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP):
A Molecular Electrostatic Potential (MEP) map is another valuable tool derived from computational chemistry that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the chlorine atoms and the nitrogen atom of the indole ring, indicating their nucleophilic character. The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue region), highlighting its susceptibility to deprotonation and its role as a hydrogen bond donor. Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the supramolecular assembly and crystal structure of the compound. scilit.comresearchgate.net
Structure Activity Relationship Sar Analysis of Halogenated 2 Phenyl 1h Indole Derivatives
Impact of Halogen Substituents at Positions 5 and 7
The introduction of halogen atoms, particularly at positions 5 and 7 of the indole (B1671886) ring, is a critical strategy for modulating the biological activity of 2-phenyl-1H-indole derivatives. Halogens like chlorine, fluorine, and bromine significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, affect how the molecule interacts with its biological targets.
Research on related heterocyclic structures has shown that halogenation can substantially increase binding affinity to proteins like human serum albumin (HSA). nih.govnih.gov This enhanced binding is often attributed to increased hydrophobic interactions and the ability of halogens to form halogen bonds. nih.gov The binding affinity has been observed to increase with the atomic number of the halogen. nih.gov For instance, the presence of two chloro atoms on a phenyl ring in one study resulted in moderate inhibitory activity against nitric oxide production. nih.gov While direct SAR studies on 5,7-dihalo-2-phenyl-1H-indoles are specific to the biological target, the general principles of halogenation suggest that the dichloro substitution pattern in 5,7-dichloro-2-phenyl-1H-indole likely enhances its potency by optimizing its interaction with target proteins and improving its pharmacokinetic profile.
Table 1: Predicted Impact of Halogen Substituents on Indole Ring
| Substituent at C5/C7 | Property Modified | Predicted Effect on Biological Activity |
|---|---|---|
| H (unsubstituted) | Baseline | Reference activity |
| -F (Fluoro) | High electronegativity, small size | Moderate increase in binding affinity |
| -Cl (Chloro) | Increased lipophilicity, polarizability | Significant increase in binding and potency |
Role of the Phenyl Group at Position 2
The 2-phenyl group is not merely a passive structural component; its orientation and substitution pattern are crucial determinants of biological activity. This group often engages in vital binding interactions, such as pi-stacking and hydrophobic interactions, within the active site of a target enzyme or receptor.
The influence of substituents on this phenyl ring is highly position-dependent. For example, in a series of 2-phenylindole (B188600) derivatives designed as nitric oxide synthase inhibitors, a methyl group at the 2'-position of the phenyl ring (ortho position) led to a potent compound, whereas a methyl group at the 4'-position (para position) rendered the compound essentially inactive. nih.gov This suggests that steric hindrance at the 2'-position may force a specific conformation that is favorable for binding. nih.gov Furthermore, the electronic properties of substituents play a role; studies have indicated that electron-donating groups like hydroxyl and methoxy (B1213986) on the phenyl ring can increase the antioxidant activity of 2-phenylindole derivatives. omicsonline.org Conversely, introducing halogen atoms, such as two chloro atoms, to the 2-phenyl ring has been shown to confer moderate inhibitory activity in certain assays. nih.gov
Table 2: Effect of Substituents on the 2-Phenyl Ring
| Substituent & Position | Observed Effect | Reference |
|---|---|---|
| 2'-Methyl | Potent inhibitory activity | nih.gov |
| 4'-Methyl | Inactive | nih.gov |
| 2',4'-Dichloro | Moderate inhibitory activity | nih.gov |
Influence of Substituents at N1 and C3 of the Indole Ring
The N1 and C3 positions of the 2-phenyl-1H-indole scaffold are key hotspots for chemical modification, and alterations at these sites have profound effects on the compound's biological profile.
N1 Position: The nitrogen atom of the indole ring is a common site for substitution. Alkylation at the N1 position with groups like benzyl (B1604629) or propargyl has been explored to generate derivatives, though sometimes this can lead to the formation of disubstituted products. nih.gov In some contexts, an unsubstituted N1 position is vital for activity. Studies on C3-substituted indoles revealed that derivatives with a free N-H group at the N1 position exhibited strong cytoprotective properties, an effect attributed to the stabilization of indolyl radicals. nih.govnih.gov However, in other cases, N1 substitution is beneficial. For instance, N1-bromination of certain indole derivatives led to compounds with the most prominent anticancer activities. nih.gov
C3 Position: The C3 position is highly reactive and amenable to a wide variety of substitutions. The nature of the substituent at C3 significantly impacts biological activity. For example, introducing a 3-cyano group or a 3-carboxaldehyde oxime resulted in compounds with good inhibitory activity against nitric oxide production, indicating that both the size and electronic character of the C3 substituent are important. nih.gov C3-substituted indole analogs have demonstrated a wide range of effects, including anticancer and antimicrobial activities. nih.gov The presence of a substituent at the C3 position can also contribute to the stabilization of the indole ring system. nih.gov
Table 3: Influence of N1 and C3 Substituents
| Position | Substituent Type | Example | Effect on Activity | Reference |
|---|---|---|---|---|
| N1 | Unsubstituted (-H) | - | Essential for cytoprotective activity in some series | nih.govnih.gov |
| N1 | Alkylation | Benzyl, Propargyl | Variable, can lead to lower yields | nih.gov |
| N1 | Halogenation | Bromo | Prominent anticancer activity | nih.gov |
| C3 | Oxime | -CH=NOH | Good inhibitory activity (NO synthase) | nih.gov |
| C3 | Cyano | -CN | Good inhibitory activity (NO synthase) | nih.gov |
Bioisosteric Replacements and Their Effects on Biological Activity
Bioisosteric replacement is a powerful drug design strategy that involves substituting one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties. researchgate.net This technique is used to enhance potency, improve pharmacokinetic properties, or reduce toxicity while maintaining the desired biological activity. cambridgemedchemconsulting.com
In the context of 2-phenyl-1H-indole derivatives, bioisosterism has been successfully applied by replacing the entire indole core. This "scaffold hopping" approach can lead to novel chemical entities with improved properties. For example, based on an indole scaffold, a potent and highly selective PI3Kδ inhibitor was developed through bioisosteric replacement, leading to a new compound with potential for treating acute myeloid leukemia. bohrium.comnih.govresearchgate.net
Common bioisosteric replacements for the phenyl group include other aromatic rings like pyridyl or thiophene. cambridgemedchemconsulting.com Replacing the indole core itself with scaffolds like azaindoles or indazoles is another validated strategy. These replacements maintain the key spatial arrangement of pharmacophoric features while altering properties like hydrogen bonding capacity, polarity, and metabolic stability. The goal is to create a new molecule with similar or enhanced biological properties compared to the parent compound. cambridgemedchemconsulting.com
Table 4: Common Bioisosteric Replacements in 2-Phenyl-1H-Indole Analogs
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Indole Core | Azaindole, Indazole, Benzimidazole | Modulate pKa, hydrogen bonding, and solubility |
| Phenyl Ring | Pyridyl, Thienyl, Furyl | Alter polarity, metabolic profile, and potential for new interactions |
| -OH | -F, -OMe, -NH2 | Modify hydrogen bonding potential and electronics |
Molecular Interaction Studies and Ligand Target Recognition
Molecular Docking Studies with Biological Receptors
While specific molecular docking studies exclusively focused on 5,7-dichloro-2-phenyl-1H-indole are not extensively documented in publicly available research, studies on structurally related indole (B1671886) derivatives offer significant insights into its likely biological targets and binding orientations. Research on various 2-phenylindole (B188600) and dichlorinated indole compounds suggests that receptors such as tubulin and epidermal growth factor receptor (EGFR) are plausible biological targets.
For instance, studies on 2-phenyl-1H-indole derivatives have identified them as inhibitors of tubulin polymerization. nih.gov Molecular docking simulations of these compounds, including a closely related 6,7-dichloro-2-phenyl-1H-indole, have been performed to understand their interaction with the colchicine (B1669291) binding site of tubulin. researchgate.net These studies provide a strong basis for hypothesizing a similar binding mechanism for this compound.
Furthermore, molecular docking analyses of 2-aryl-indole derivatives with the ATP binding site of EGFR have demonstrated the potential for these scaffolds to act as EGFR kinase inhibitors. weizmann.ac.il This suggests that this compound could also exhibit affinity for this significant cancer-related target.
The following table summarizes the potential biological receptors for this compound based on studies of analogous compounds.
| Biological Receptor | Class of Analogous Compound | Implied Potential Interaction |
| Tubulin | 2-phenyl-1H-indole derivatives | Inhibition of polymerization |
| Epidermal Growth Factor Receptor (EGFR) | 2-aryl-indole derivatives | Kinase inhibition |
Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Based on the docking studies of related indole compounds, several key binding interactions can be predicted for this compound within the active sites of its potential biological targets.
Hydrogen Bonding: A crucial and recurrent interaction observed for indole derivatives is the formation of a hydrogen bond by the indole N-H group. In the context of both tubulin and EGFR, this hydrogen bond with an acceptor residue in the protein's active site is often critical for anchoring the ligand and ensuring potent activity. researchgate.netweizmann.ac.il
Halogen Bonding: The presence of two chlorine atoms on the indole ring introduces the possibility of halogen bonding. Depending on the electrostatic environment of the binding site, these chlorine atoms could interact with electron-donating atoms of the protein, further stabilizing the bound conformation.
The predicted key binding interactions for this compound are outlined in the table below.
| Type of Interaction | Involved Moiety | Potential Interacting Residues (General) |
| Hydrogen Bonding | Indole N-H | Aspartate, Glutamate, Main-chain carbonyls |
| Hydrophobic Interactions | 2-phenyl group, Dichlorophenyl ring | Leucine, Valine, Alanine, Phenylalanine |
| Halogen Bonding | Chlorine atoms | Electron-rich atoms (e.g., oxygen, nitrogen) |
Conformational Analysis in Biological Contexts
The conformational analysis of this compound in a biological context focuses on the spatial arrangement of its atoms and the rotational freedom around its single bonds when interacting with a biological receptor.
The core indole ring system is largely planar, a feature confirmed by crystallographic studies of related compounds like 5,7-dichloro-1H-indole-2,3-dione. researchgate.netdoaj.org This planarity facilitates stacking interactions with aromatic amino acid residues within a binding site.
The primary conformational flexibility of this compound arises from the rotation of the 2-phenyl group relative to the indole scaffold. The preferred dihedral angle of this rotation within a binding site will be influenced by the specific steric and electronic environment of the receptor, aiming to maximize favorable interactions and minimize steric clashes. Molecular modeling studies on related phenyl-substituted heterocyclic compounds have shown that the molecule can adopt either an extended or a bent conformation to fit optimally within different receptor sites. nih.gov It is therefore plausible that this compound can similarly adapt its conformation to engage with various biological targets effectively.
Future Research Directions and Potential Applications of 5,7 Dichloro 2 Phenyl 1h Indole
The scaffold of 5,7-dichloro-2-phenyl-1H-indole presents a compelling starting point for further scientific investigation, spanning from medicinal chemistry to materials science. The strategic placement of two chlorine atoms on the indole (B1671886) ring and a phenyl group at the 2-position creates a unique electronic and steric profile that can be exploited for various applications. Future research is poised to build upon the known activities of the broader 2-phenylindole (B188600) class to unlock the full potential of this specific compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,7-Dichloro-2-phenyl-1H-indole, and how can purity be optimized?
- Methodology : Palladium-catalyzed cross-coupling reactions are widely used for indole functionalization. For example, CuI-catalyzed azide-alkyne cycloaddition (Click chemistry) in PEG-400/DMF solvent systems enables regioselective substitutions (e.g., triazole formation) . Post-synthesis, purify via column chromatography (70:30 ethyl acetate/hexane) and validate purity using TLC (Rf analysis) and HPLC (>95% purity thresholds) .
- Key Parameters : Monitor reaction progress with TLC (n-Hex/EtOAc 1:1) and confirm structure via H/C NMR (DMSO-d6 solvent) .
Q. How should researchers characterize the physical properties of this compound?
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. Compare to structurally similar indoles (e.g., indole-5-carboxylic acid, mp 208–210°C) for validation .
- Spectroscopic Analysis : Acquire F NMR (if fluorinated analogs exist) and HRMS (ESI-MS at 140 eV) for precise mass confirmation .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent evaporation .
- Waste Disposal : Segregate halogenated organic waste and consult certified disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Tools : Use ORTEP-3 or WinGX for crystal structure visualization. Refine data with SHELXL to model thermal displacement parameters .
- Case Study : For analogous indoles, hydrogen bonding (N–H···O) and π-π stacking interactions are critical for stability. Compare unit cell parameters (e.g., space group P/c) to identify structural deviations .
Q. What strategies address contradictions in biological activity data (e.g., IC50 variability)?
- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., Flt3 kinase) with orthogonal methods like SPR or isothermal titration calorimetry (ITC) .
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or dose-response curve fitting discrepancies .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Software : Use Molecular Operating Environment (MOE) to dock the compound into target proteins (e.g., kinases). Parameterize force fields (AMBER) for halogen bonding interactions .
- Validation : Compare docking scores (ΔG binding) with experimental IC50 values. Adjust substituent electronegativity (Cl vs. F) to optimize binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
